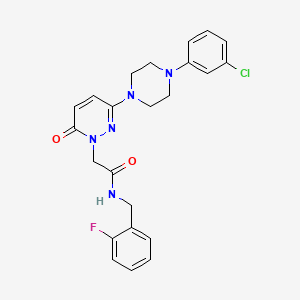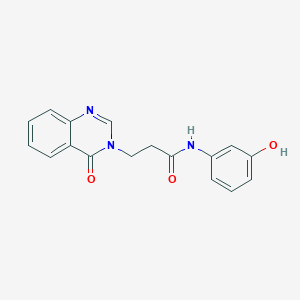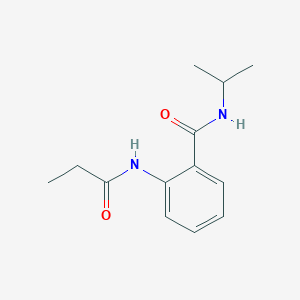
N-(1H-benzimidazol-5-yl)-3-phenylpropanamide
Descripción general
Descripción
N-(1H-benzimidazol-5-yl)-3-phenylpropanamide: is an organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Aplicaciones Científicas De Investigación
N-(1H-benzimidazol-5-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
Target of Action
The primary target of N-(1H-benzimidazol-5-yl)-3-phenylpropanamide is the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response (UPR) pathway, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .
Mode of Action
The compound interacts with its target by binding to the allosteric site of the IRE1 protein . This interaction leads to the activation of the IRE1 enzyme, which then splices XBP1 mRNA to generate a potent transcriptional activator . This process results in the upregulation of genes involved in protein folding, secretion, and degradation to restore the function of the endoplasmic reticulum .
Biochemical Pathways
The activation of IRE1 by this compound affects the unfolded protein response (UPR) pathway . The UPR pathway is a cellular stress response related to the endoplasmic reticulum. It is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum . The downstream effects of this pathway activation include the upregulation of genes involved in protein folding, secretion, and degradation .
Pharmacokinetics
Similar benzimidazole derivatives have been shown to have good liver microsomal stability This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability
Result of Action
The activation of the UPR pathway by this compound can lead to various molecular and cellular effects. These include the upregulation of genes involved in protein folding, secretion, and degradation, which can help restore the function of the endoplasmic reticulum . This can potentially alleviate conditions related to protein misfolding and aggregation.
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)-3-phenylpropanamide typically involves the condensation of benzimidazole derivatives with phenylpropanamide. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. For example, a common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to promote the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(1H-benzimidazol-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzimidazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole class.
2-Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole ring.
3-Phenylpropanamide: A compound with a similar amide functional group but lacking the benzimidazole ring.
Uniqueness
N-(1H-benzimidazol-5-yl)-3-phenylpropanamide is unique due to its specific combination of the benzimidazole ring and the phenylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(9-6-12-4-2-1-3-5-12)19-13-7-8-14-15(10-13)18-11-17-14/h1-5,7-8,10-11H,6,9H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHIEAWPFXXSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-isopropyl-4-(2-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4518305.png)

![5-(4-methoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4518319.png)
![3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B4518330.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4518338.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B4518345.png)
![4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]-2-phenylmorpholine](/img/structure/B4518358.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-2-methylpropanamide](/img/structure/B4518375.png)


![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(pyridin-3-yl)piperazin-1-yl]ethanone](/img/structure/B4518402.png)
![2-Methyl-6-[3-(phenoxymethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carbonyl]-4,5-dihydropyridazin-3-one](/img/structure/B4518408.png)
![4-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]thio}acetyl)morpholine](/img/structure/B4518414.png)
